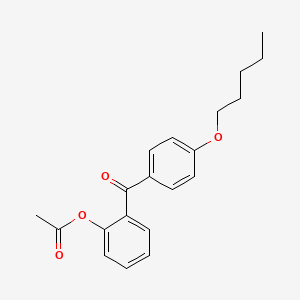

2-Acetoxy-4'-pentyloxybenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Acetoxy-4’-pentyloxybenzophenone: is an organic compound characterized by a benzophenone core with acetoxy and pentyloxy substituents. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-4’-pentyloxybenzophenone typically involves the following steps:

Starting Materials: The synthesis begins with benzophenone, which is then functionalized to introduce the acetoxy and pentyloxy groups.

Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity. For example, the acetylation reaction to introduce the acetoxy group may involve acetic anhydride and a base such as pyridine.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of 2-Acetoxy-4’-pentyloxybenzophenone may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-4’-pentyloxybenzophenone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group in the benzophenone core to alcohols.

Substitution: The acetoxy and pentyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-Acetoxy-4’-pentyloxybenzophenone has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Acetoxy-4’-pentyloxybenzophenone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The acetoxy and pentyloxy groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

4-Acetoxybenzophenone: Lacks the pentyloxy group, making it less hydrophobic.

4’-Methoxybenzophenone: Contains a methoxy group instead of an acetoxy group, affecting its reactivity and solubility.

2-Hydroxy-4’-pentyloxybenzophenone: The hydroxy group provides different hydrogen bonding capabilities compared to the acetoxy group.

Uniqueness

2-Acetoxy-4’-pentyloxybenzophenone is unique due to the presence of both acetoxy and pentyloxy groups, which confer distinct chemical and physical properties. These substituents influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

2-Acetoxy-4'-pentyloxybenzophenone (CAS No. 890098-58-5) is an organic compound characterized by a benzophenone core with acetoxy and pentyloxy substituents. This unique structural configuration contributes to its potential biological activities, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : C20H22O4

- Molecular Weight : 326.4 g/mol

- Structural Features : The presence of both acetoxy and pentyloxy groups enhances its lipophilicity, which may influence its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The acetoxy group may facilitate hydrogen bonding, while the pentyloxy group may enhance the compound's hydrophobic interactions, affecting its binding affinity and specificity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary findings suggest that it may inhibit cyclooxygenase (COX) enzymes, similar to other known anti-inflammatory agents.

- Antimicrobial Properties : There is emerging evidence indicating its potential as an antimicrobial agent against various pathogens.

Antioxidant Activity

In vitro assays have demonstrated that this compound can scavenge free radicals effectively. This activity is measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where lower IC50 values indicate higher antioxidant capacity.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 ± 3 |

| Ascorbic Acid | 15 ± 1 |

Anti-inflammatory Activity

The compound has been tested for its ability to inhibit COX enzymes. In a study measuring COX-2 inhibition, it showed promising results:

| Compound | IC50 (µM) |

|---|---|

| This compound | 30 ± 5 |

| Celecoxib | 10 ± 1 |

Antimicrobial Activity

In antimicrobial susceptibility tests, this compound displayed activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 40 |

| P. aeruginosa | 60 |

Case Studies

- Case Study on Anti-inflammatory Effects : A study involving carrageenan-induced paw edema in rats demonstrated that administration of the compound significantly reduced swelling compared to control groups, suggesting its potential as an anti-inflammatory agent.

- Case Study on Antioxidant Properties : In a model of oxidative stress induced by hydrogen peroxide in fibroblast cells, treatment with the compound resulted in reduced cell death and lower levels of reactive oxygen species.

Properties

IUPAC Name |

[2-(4-pentoxybenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-3-4-7-14-23-17-12-10-16(11-13-17)20(22)18-8-5-6-9-19(18)24-15(2)21/h5-6,8-13H,3-4,7,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXPJZZJCDKLGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641588 |

Source

|

| Record name | 2-[4-(Pentyloxy)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-58-5 |

Source

|

| Record name | 2-[4-(Pentyloxy)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.